NO2-SPDMV, also known as 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is a cleavable linker compound primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to specific cells, particularly in cancer therapies. By linking the drug to an antibody, NO2-SPDMV enhances the precision of drug delivery, minimizing damage to healthy cells while maximizing therapeutic efficacy against cancer cells .
NO2-SPDMV is classified as a chemical linker within the category of ADC linkers. It is synthesized for research purposes and is not intended for human use. The compound is commercially available from various suppliers, including BenchChem and MedChemExpress, which provide it for laboratory research applications only .
The synthesis of NO2-SPDMV involves several key steps:
In industrial settings, automated systems are often utilized to scale up production while maintaining high standards of purity and consistency.
The molecular formula for NO2-SPDMV is C₁₃H₁₈N₄O₄S₂. Its structural characteristics include:
The structural diagram illustrates how these components are arranged within the molecule, contributing to its functionality as a linker in ADCs .
NO2-SPDMV participates in several types of chemical reactions:
Common reagents used in these reactions include various catalysts to facilitate conjugation, buffers to maintain pH levels during reactions, and solvents that dissolve reactants.
The mechanism of action for NO2-SPDMV centers around its role as a linker in ADCs:
The effectiveness of this mechanism relies heavily on the properties of both the linker and the cytotoxic drug it carries .
NO2-SPDMV exhibits several notable physical and chemical properties:
These properties are crucial for its application in research settings focused on developing effective cancer therapies .
NO2-SPDMV has a wide range of applications across various fields:
Its versatility makes NO2-SPDMV a valuable tool in both academic research and pharmaceutical development .
Cleavable linkers are indispensable for ADC functionality, designed to remain stable during systemic circulation yet undergo selective breakdown upon internalization into target cells. Unlike non-cleavable linkers requiring antibody degradation, cleavable variants leverage physiological gradients (pH, redox potential, or enzyme concentrations) to release payloads efficiently. This strategy minimizes off-target toxicity while maximizing tumor cell killing [8] [10].
Table 1: Key Properties of NO2-SPDMV
Property | Specification | Functional Significance |
---|---|---|
CAS Number | 663598-98-9 | Unique chemical identifier |
Molecular Formula | C₁₅H₁₇N₃O₆S₂ | Determines mass (399.44 g/mol) and reactivity |
SMILES String | CC(SSC1=NC=C(N+=O)C=C1)(C)CCC(ON2C(CCC2=O)=O)=O | Illustrates nitroaromatic disulfide and NHS ester |
Payload Attachment | NHS ester | Forms stable amide bonds with antibody lysines |
Cleavage Trigger | Intracellular glutathione (GSH) | Enables tumor-selective payload release |
Disulfide linkers have evolved significantly since their inception in early ADC designs. Initial variants suffered from plasma instability due to susceptibility to endogenous thiols, causing off-target payload release and dose-limiting toxicity [5] [9]. For example, the first-generation linker in gemtuzumab ozogamicin (withdrawn in 2010) demonstrated how instability could compromise clinical safety [9].
Table 2: Evolution of Disulfide Linker Technology
Generation | Example Linker | Key Innovation | Limitation |
---|---|---|---|
First | SPDP | Simple disulfide conjugation | High plasma instability |
Second | SPDB | Steric hindrance (alkyl groups) | Moderate solubility issues |
Third | NO2-SPDMV | Nitroaromatic stabilization | Requires tailored DAR |
NO2-SPDMV occupies a specialized niche within ADC linker classifications, balancing cleavage control and chemical stability. Its design synergizes features from multiple linker categories while addressing their limitations [8] [10].
Table 3: Classification of ADC Linkers with NO2-SPDMV Context
Linker Type | Cleavage Mechanism | Example | NO2-SPDMV Differentiation |
---|---|---|---|
Disulfide (Reducible) | Glutathione reduction | NO2-SPDMV | Sterically hindered, nitroaromatic stabilized |
Peptide | Lysosomal protease cleavage | Val-Cit-PABC | Independent of enzymatic activity |
Hydrazone | Acidic pH hydrolysis | Doxorubicin conjugates | Stable at physiological pH |
β-Glucuronide | Glucuronidase hydrolysis | MMAE-glucuronide | Does not require enzymatic overexpression |
Synthesis and Conjugation Considerations
NO2-SPDMV is synthesized as an NHS ester-activated linker, enabling direct acylation of antibody lysine ε-amines. The synthesis involves:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: